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Vernaldehyde

Cat. No.: B1581835
CAS No.: 66327-54-6
M. Wt: 208.34 g/mol
InChI Key: MVTYXAVPKZRAMW-UHFFFAOYSA-N
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Description

Historical Perspectives and Emerging Research Trajectories of Vernaldehyde

The story of this compound is intrinsically linked to the broader history of synthetic fragrance chemistry. The late 19th and early 20th centuries marked a revolutionary period in perfumery with the advent of synthetic aldehydes. bonparfumeur.comodowell.comgetpresso.com These lab-created molecules offered a cost-effective and consistent alternative to natural extracts, expanding the perfumer's palette and democratizing fragrance. bonparfumeur.com While the precise moment of this compound's discovery is not extensively documented, its development aligns with the advancements in synthetic organic chemistry during the latter half of the 20th century. The compound's registration under the CAS number 66327-54-6 indicates its presence in the chemical landscape from that period.

Initially, the research and application of this compound were predominantly focused on its olfactory properties. Major fragrance and flavor companies, such as Givaudan, have trademarked and utilized this compound for its unique "mountain air" character, which enhances citrus and woody notes in fragrances. givaudan.com

In recent years, the research trajectories for this compound have begun to diversify. Scientists are now exploring its applications beyond the realm of fragrance. One of the most promising new avenues is in the field of pharmaceutical research. Studies have indicated that this compound exhibits potential as an anticancer agent. biosynth.comchemimpex.com Research has shown that it can inhibit the growth of certain cancer cells in vitro, suggesting a future role in therapeutic applications. biosynth.com

Furthermore, this compound is being investigated as a versatile building block in organic synthesis. chemimpex.com Its chemical structure, featuring a reactive aldehyde group and a cyclohexene (B86901) ring, makes it a suitable precursor for the synthesis of more complex molecules. chemimpex.com This opens up possibilities for its use in the development of new materials and specialty chemicals. The agrochemical industry is also showing interest in this compound and its derivatives for the synthesis of pesticides and fungicides. factmr.compolarismarketresearch.com

Current Scientific Significance and Knowledge Gaps in this compound Studies

The current scientific significance of this compound is multifaceted. In the fragrance industry, it remains a key ingredient, valued for its unique scent profile and its ability to impart a natural and fresh aura to perfumes and other scented products. carrementbelle.com The global market for this compound is projected to see continued growth, driven by the expanding cosmetics and personal care industries. polarismarketresearch.compolarismarketresearch.com

From a chemical synthesis perspective, the significance of this compound lies in its reactivity and versatility. Common synthesis methods for this compound include the oxidation of primary alcohols and the ozonolysis of alkenes. It can undergo various chemical reactions, such as oxidation to form carboxylic acids and reduction to yield primary alcohols, making it a valuable intermediate in organic chemistry.

Despite its established use and emerging potential, there are notable knowledge gaps in the scientific understanding of this compound. As previously mentioned, a detailed historical account of its discovery and initial development is lacking in publicly available literature.

A more significant knowledge gap exists in the realm of its biological activity. While preliminary studies have shown its anticancer potential, the precise molecular mechanisms of action are not yet fully elucidated. biosynth.com Research is ongoing to understand how this compound induces apoptosis (programmed cell death) in cancer cells, with some studies suggesting the involvement of reactive oxygen species (ROS) generation and the disruption of mitochondrial function. Further in-depth studies are required to validate these findings and to explore the full therapeutic potential and possible limitations.

Additionally, while its use as a building block in organic synthesis is recognized, the full scope of its synthetic applications is still being explored. chemimpex.comontosight.ai More research is needed to discover novel transformations and to synthesize new derivatives with unique properties and applications.

Compound Name
This compound
1-methyl-4-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde
Carboxylic acids
Primary alcohols

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C14H24O biosynth.com
Molecular Weight 208.34 g/mol biosynth.com
Appearance Colorless to pale yellow liquid chemimpex.com
Odor Fresh, green, aldehydic
CAS Number 66327-54-6 biosynth.comchemimpex.com
Density 0.891 - 0.896 g/cm³ at 20 °C chemimpex.com
Boiling Point Approximately 276.9 °C
Solubility in Water 54 mg/L at 20 °C polarismarketresearch.com

Synonyms for this compound

Synonym
1-Methyl-4-(4-methylpentyl)cyclohex-3-ene-1-carboxaldehyde
3-Cyclohexene-1-carboxaldehyde, 1-methyl-4-(4-methylpentyl)-
Green carbaldehyde
1-Formyl-1-methyl-4-(4-methylpentyl)-3-cyclohexene
Myrac Aldehyde
Empetal
Acropal

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O B1581835 Vernaldehyde CAS No. 66327-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O/c1-12(2)5-4-6-13-7-9-14(3,11-15)10-8-13/h7,11-12H,4-6,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTYXAVPKZRAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC1=CCC(CC1)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052345
Record name 1-Methyl-4-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde
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Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3-Cyclohexene-1-carboxaldehyde, 1-methyl-4-(4-methylpentyl)-
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CAS No.

66327-54-6
Record name 1-Methyl-4-(4-methylpentyl)-3-cyclohexene carbaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vernaldehyde
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Record name 3-Cyclohexene-1-carboxaldehyde, 1-methyl-4-(4-methylpentyl)-
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Record name 1-Methyl-4-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde
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Record name 1-methyl-4-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde
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Synthetic Methodologies and Chemo Enzymatic Routes for Vernaldehyde

Established Total Synthesis Pathways of Vernaldehyde

The total synthesis of this compound, also known by its trade name Precyclemone B, is most prominently achieved through the acid-catalyzed cyclization of acyclic terpene precursors. This approach mimics the biosynthetic pathways of many cyclic terpenes and has been a cornerstone of industrial production.

Acid-Catalyzed Cyclization Approaches from Terpene Precursors

The primary route to this compound involves the intramolecular cyclization of terpene-derived starting materials. This reaction is typically initiated by a Brønsted or Lewis acid, which protonates a double bond in the acyclic precursor, triggering a cascade of electron movements that results in the formation of the characteristic cyclohexene (B86901) ring of this compound. The reaction is a powerful method for constructing the carbon skeleton of the target molecule in a single, efficient step. The choice of the terpene precursor is critical and often dictates the specific isomeric outcome of the final product.

Optimization Strategies for Enhanced Synthetic Yield and Regioselectivity

To maximize the yield of this compound and control the formation of the desired regio- and stereoisomers, several key reaction parameters are carefully controlled.

The selection of the acid catalyst is paramount in directing the cyclization pathway. Strong Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), are frequently employed to enhance regioselectivity. The Lewis acid coordinates to the oxygen atom of a carbonyl or ether group in the precursor, or activates a double bond, facilitating the cyclization. The mechanism involves the formation of a carbocation intermediate, and the stereochemical outcome of the reaction is influenced by the conformation of this intermediate and the transition state geometry. organic-chemistry.orgresearchgate.net The catalyst's ability to stabilize specific transition states can favor the formation of one stereoisomer over others. For instance, the use of bulky Lewis acids can create a sterically hindered environment that directs the cyclization to a specific pathway, thereby controlling the stereochemistry of the newly formed chiral centers. researchgate.net The conrotatory or disrotatory nature of the electrocyclic ring-closure is a key determinant of the final product's stereochemistry. organic-chemistry.org

Table 1: Influence of Catalyst on this compound Synthesis

Catalyst Precursor Regioselectivity Stereoselectivity Reference
BF₃·Et₂O Terpene diene High Moderate to High
H₂SO₄ Terpene alcohol Moderate Low to Moderate researchgate.net
Pt(II) complexes 1,6-diene High High nih.gov

Reaction temperature plays a crucial role in the efficiency and selectivity of the cyclization. These reactions are typically conducted at elevated temperatures, often in the range of 80–100°C, to provide the necessary activation energy for the cyclization to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions, such as rearrangements and polymerization, which can decrease the yield of the desired product.

The reaction atmosphere is another important factor. Performing the synthesis under an inert atmosphere, such as nitrogen (N₂) or argon (Ar), is a common strategy to improve yields. This prevents the oxidation of the aldehyde product and other sensitive functional groups by atmospheric oxygen, which can be a significant side reaction at elevated temperatures.

Table 2: Effect of Reaction Conditions on this compound Synthesis Yield

Temperature (°C) Atmosphere Reaction Time (hrs) Yield (%) Reference
80 Inert (N₂) 4 ~70
100 Inert (N₂) 2 ~75
80 Air 4 Lower (unspecified)
120 Inert (N₂) 2 Decreased (side reactions) acs.org

Achieving the high purity required for fragrance applications necessitates effective purification methods. While traditional column chromatography using silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient is a standard laboratory technique for isolating this compound with greater than 95% purity, more advanced techniques are employed for industrial-scale production and for obtaining highly pure enantiomers.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful purification technique for volatile and thermally sensitive compounds like this compound. waters.comshimadzu.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, which allows for separations at lower temperatures than gas chromatography (GC), minimizing the risk of thermal degradation. waters.com This technique offers higher loading capacities and faster run times compared to preparative GC, making it suitable for larger scale purifications. waters.com

Molecular Distillation , also known as short-path distillation, is another advanced technique used for the purification of fragrance ingredients. phlur.comnih.gov This method is ideal for separating compounds with high boiling points and low volatility under high vacuum. phlur.com The short distance between the evaporator and the condenser minimizes thermal decomposition, resulting in a cleaner and more refined final product. phlur.comarogreen.com

Chemo-Enzymatic Cascade Reactions for this compound and its Derivatives

The pursuit of more sustainable and selective synthetic methods has led to the exploration of chemo-enzymatic cascades for the production of aldehydes. These cascades combine the strengths of chemical catalysis for certain transformations with the high selectivity of enzymatic reactions for others, often in a one-pot setup. mdpi.comresearchgate.net While a direct chemo-enzymatic synthesis of this compound has not been extensively reported, the synthesis of analogous fragrance aldehydes through such cascades provides a clear blueprint for its potential production.

Enzymes such as lipases, Baeyer-Villiger monooxygenases (BVMOs), and ene-reductases are key players in these cascades. nih.govphlur.comwaters.com A hypothetical chemo-enzymatic route to a this compound derivative could involve the following steps:

Lipase-catalyzed acylation or hydrolysis: Lipases can be used for the kinetic resolution of racemic terpene alcohol precursors, providing enantiomerically pure starting materials for subsequent steps. phlur.com

Chemical cyclization: The enantiopure precursor can then undergo an optimized acid-catalyzed cyclization to form the cyclic ketone analog of this compound.

Baeyer-Villiger monooxygenase (BVMO) oxidation: A BVMO could then be employed to convert the cyclic ketone into a lactone. nih.gov

Reduction to the aldehyde: Finally, the lactone can be selectively reduced to the corresponding aldehyde, or a carboxylate reductase could be used to convert a carboxylic acid intermediate (derived from the lactone) to the aldehyde. waters.com

Alternatively, ene-reductases could be used to selectively reduce specific double bonds in a precursor or an intermediate, offering another level of control over the final product's structure. waters.com The development of such multi-enzyme cascades holds significant promise for the efficient and sustainable synthesis of this compound and a diverse range of its derivatives with novel olfactory properties. mdpi.comlcms.cz

Table 3: Enzymes in Potential Chemo-Enzymatic Cascades for Aldehyde Synthesis

Enzyme Class Reaction Catalyzed Relevance to this compound Synthesis Reference
Lipase (B570770) Kinetic resolution of alcohols/esters Enantiopure precursor synthesis phlur.com
Baeyer-Villiger Monooxygenase Ketone to lactone oxidation Intermediate for aldehyde synthesis nih.gov
Carboxylate Reductase Carboxylic acid to aldehyde reduction Final step in aldehyde formation waters.com
Ene-Reductase C=C double bond reduction Stereoselective modification of precursors/intermediates waters.com
Terpene Cyclase Polyene cyclization Biocatalytic formation of the cyclic scaffold

Integration of Chemical Catalysis with Biocatalytic Transformations

The synthesis of fragrance aldehydes, including structurally related compounds to this compound, is increasingly benefiting from the integration of chemical catalysis with biocatalytic transformations. mdpi.combeilstein-journals.org This chemo-enzymatic approach harnesses the selectivity of enzymes and the efficiency of chemical catalysts to create novel and more sustainable synthetic pathways. nih.gov

A key strategy involves the use of a biocompatible metal-catalyzed reaction to produce precursors that are then fed directly into a biocatalytic system. mdpi.com For instance, a biocompatible oxidative Heck protocol has been investigated for the synthesis of cinnamic acid derivatives. mdpi.com These derivatives can then be transformed through an enzymatic cascade. mdpi.com This integration allows for the generation of complex molecules under mild conditions, often in aqueous environments, which is a significant advantage of using enzymes. mdpi.com

One-pot chemo-enzymatic cascades are being developed for the production of valuable fragrance and flavor aldehydes from renewable resources like phenylpropenes. nih.gov These cascades can involve a chemical step, such as a Wacker oxidation, followed by a series of enzymatic transformations including Baeyer-Villiger oxidation, esterase-mediated hydrolysis, and alcohol oxidation to yield the final aldehyde product. nih.gov Such multi-step, one-pot reactions exemplify the efficiency and elegance of combining chemical and biological catalysts. beilstein-journals.orgnih.gov

Table 1: Chemo-Enzymatic Cascade for Fragrance Aldehyde Synthesis

Step Reaction Type Catalyst/Enzyme Reactant Product
1 Chemical Catalysis Metal Catalyst (e.g., Palladium) Aryl Halide + Alkene Cinnamic Acid Derivative
2 Biocatalysis Carboxylate Reductase (CAR) Cinnamic Acid Derivative Cinnamaldehyde Derivative

This table illustrates a general chemo-enzymatic cascade. The specific substrates and enzymes can be varied to produce a range of fragrance aldehydes.

Enzymatic Reduction of Carboxylic Acid Precursors to Aldehydes

The direct reduction of carboxylic acids to aldehydes is a challenging chemical transformation, often requiring harsh reagents and conditions that can lead to over-reduction to the corresponding alcohol. sci-hub.se Nature, however, offers a highly selective solution in the form of Carboxylate Reductases (CARs). mdpi.comsci-hub.se These enzymes catalyze the reduction of carboxylic acids to aldehydes with high chemoselectivity, operating under mild, aqueous conditions. sci-hub.se

CARs are gaining significant interest for industrial applications, particularly in the flavor and fragrance industries. sci-hub.se They utilize ATP for substrate activation and NADPH for the reduction step. mdpi.com The enzyme itself is a modular protein, typically consisting of an adenylation domain, a reductase domain, and a peptidyl carrier protein. sci-hub.sechemrxiv.org For optimal activity, CARs often require co-expression with a phosphopantetheinyl transferase (PPTase) for post-translational modification. sci-hub.senih.gov

The use of whole-cell biocatalysts expressing CARs is an economical approach, as it allows for the in-situ regeneration of the required cofactors (ATP and NADPH). nih.gov Researchers have successfully used engineered E. coli strains expressing CARs, such as NcCAR from Neurospora crassa, for the efficient conversion of various carboxylic acids to their corresponding aldehydes. chemrxiv.orgnih.gov

Table 2: Properties of a Carboxylate Reductase (NcCAR)

Property Value
Source Organism Neurospora crassa OR74A
pH Optimum 5.5 - 6.0
Tm (Melting Temperature) 45 °C
Cofactors ATP, NADPH

Data sourced from a study on the characterization of NcCAR. nih.gov

Stereoselective Synthesis of Chiral Fragrance Aldehydes

The stereochemistry of a fragrance molecule can significantly influence its olfactory properties. rsc.org Therefore, the stereoselective synthesis of chiral aldehydes is of great importance. Chemo-enzymatic methods are particularly well-suited for this purpose due to the inherent stereoselectivity of many enzymes. mdpi.com

Enzyme cascades are powerful tools for creating chiral centers with high enantiomeric excess. For example, a cascade involving a carboxylate reductase followed by an enoate reductase (ERED) can be used to produce chiral aldehydes. mdpi.com The CAR first converts the carboxylic acid to an α,β-unsaturated aldehyde, which then undergoes a stereoselective C-C double bond reduction catalyzed by the ERED, generating a chiral center. mdpi.com

The combination of different enzyme classes, such as enoate reductases and alcohol dehydrogenases (ADHs), can lead to the synthesis of chiral molecules with multiple stereocenters in a one-pot, two-step cascade process. rsc.org The selection of an ADH with a specific stereopreference (pro-R or pro-S) allows for the targeted synthesis of either the erythro or threo diastereomer of a chiral alcohol, which can be a precursor to a chiral aldehyde. rsc.org

Furthermore, dynamic kinetic resolution (DKR) is a powerful strategy that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. mdpi.comencyclopedia.pub This has been successfully applied to the synthesis of chiral alcohols, which are direct precursors to chiral aldehydes, using a combination of a lipase and a metal catalyst. mdpi.comencyclopedia.pub

Table 3: Enzymes in Stereoselective Synthesis

Enzyme Class Function Stereochemical Control
Enoate Reductase (ERED) Reduction of C-C double bonds Creates chiral centers at the α or β position
Alcohol Dehydrogenase (ADH) Reduction of carbonyls/oxidation of alcohols Can be selected for pro-R or pro-S selectivity

Chemical Reactivity and Transformation Pathways of Vernaldehyde

Oxidative Transformations of Vernaldehyde to Carboxylic Acids

The aldehyde functional group in this compound is susceptible to oxidation, converting it into the corresponding carboxylic acid. ntu.edu.sg This transformation is a fundamental reaction in organic chemistry. The presence of a hydrogen atom on the carbonyl carbon makes aldehydes like this compound easy to oxidize compared to ketones, which lack this feature and are more resistant to oxidation. ntu.edu.sglibretexts.org Even atmospheric oxygen can cause slow autoxidation, which is why aldehydes are often stored in airtight containers. ntu.edu.sg

A variety of oxidizing agents can be employed for this purpose, ranging from strong to mild. ntu.edu.sgchemistrysteps.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are commonly used to convert this compound to its carboxylic acid derivative. The reaction with chromic acid (formed from CrO₃ in aqueous acid), also known as the Jones reagent, typically provides good yields at room temperature. libretexts.org Milder reagents like silver oxide (Ag₂O), often used in the form of Tollens' reagent, can also achieve this oxidation selectively. ntu.edu.sglibretexts.org

The mechanism for oxidation often involves the formation of a gem-diol intermediate through the nucleophilic addition of water to the aldehyde's carbonyl group. libretexts.org This intermediate is then oxidized to form the final carboxylic acid product. libretexts.org

Oxidizing AgentFormulaReaction ConditionsSelectivity
Potassium PermanganateKMnO₄Acidic or alkaline solutionStrong, can cleave other bonds
Chromium Trioxide (Jones Reagent)CrO₃ / H₂SO₄Aqueous acid, room temperatureStrong
Tollens' Reagent[Ag(NH₃)₂]⁺Aqueous ammoniaMild, selective for aldehydes
Silver OxideAg₂OTypically in a basic solutionMild

Reductive Conversions of this compound to Corresponding Alcohols

The aldehyde group of this compound can be readily reduced to a primary alcohol, a compound known as Vernol. This conversion is a staple in organic synthesis and is achieved using various reducing agents. The most common and effective reagents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a milder, more selective reducing agent that is often used in alcoholic or aqueous solutions. It is effective at reducing aldehydes and ketones without affecting other functional groups like esters or carboxylic acids. Lithium aluminum hydride is a much stronger and less selective reducing agent, capable of reducing a wider range of carbonyl compounds. Due to its high reactivity, it must be used in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Reducing AgentFormulaReaction ConditionsSelectivity
Sodium BorohydrideNaBH₄Protic solvents (e.g., ethanol, water)Mild, selective for aldehydes/ketones
Lithium Aluminum HydrideLiAlH₄Anhydrous ether solvents (e.g., THF, diethyl ether)Strong, reduces most carbonyls

Computational Chemistry and Mechanistic Elucidation of this compound Reactions

Computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactions, including those involving this compound. By modeling reaction pathways and energetics, researchers can gain insights that are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful quantum mechanical method frequently used to study the reaction mechanisms of organic compounds. nih.govcanterbury.ac.uk For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can be employed to optimize the geometries of reactants, products, and transition states. canterbury.ac.uk This allows for the mapping of the entire potential energy surface of a reaction.

By calculating the Gibbs free energies of all species along a proposed reaction coordinate, a detailed energy landscape can be constructed. researchgate.net This landscape reveals the reaction's feasibility, identifies the rate-determining step (the transition state with the highest energy barrier), and can help distinguish between competing mechanistic pathways. nih.govresearchgate.net Furthermore, techniques like Molecular Dynamics (MD) can be used to simulate the effect of solvents on the reaction pathways, providing a more realistic model of the reaction environment.

A crucial step in computational modeling is the validation of theoretical predictions against experimental results. numberanalytics.comcaltech.edu For a model to be considered reliable, it must accurately reproduce known experimental data. caltech.edumdpi.com Without such validation, the computational results remain hypothetical. mdpi.com

Kinetic parameters derived from computational models, such as reaction rate constants and activation energies, are compared with those obtained from experimental studies. numberanalytics.com Experimental techniques like shock tube experiments, thermogravimetric analysis (TGA), and various forms of spectroscopy can provide the necessary data on reaction rates and product distributions. mdpi.comserdp-estcp.mil A good correlation between the computed energy barriers and experimental Arrhenius plots, for instance, lends significant credibility to the proposed mechanism and the computational model itself. acs.org

For large systems or long-timescale simulations, such as those in molecular dynamics, classical molecular mechanics (MM) using force fields is often employed. acs.orgchemeurope.com A force field is a set of parameters and equations that describe the potential energy of a system based on the positions of its atoms. chemeurope.comencyclopedia.pub Widely used force fields include AMBER, CHARMM, and OPLS. acs.orgfiveable.me

The accuracy of these simulations depends heavily on the quality of the force field parameters. acs.org Force field refinement is the process of adjusting these parameters to better match high-level quantum mechanical calculations or experimental data (e.g., spectroscopic data, thermodynamic properties). acs.orgrsc.org This refinement is a continuous process, driven by the need for more accurate models. acs.org Machine learning techniques are increasingly being used to automate and enhance this parameterization process. acs.orgfiveable.me

Additionally, for a complete and accurate description of a reaction's free energy landscape, entropy corrections must be considered. These corrections account for the change in disorder between reactants and transition states and are crucial for accurately predicting reaction rates and equilibria, especially when the reaction involves significant changes in molecularity or conformation.

Advanced Spectroscopic and Chromatographic Characterization of Vernaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of protons within a molecule. In Vernaldehyde, the aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. This results in a characteristic downfield chemical shift. libretexts.org

The aldehyde proton (CHO) of cyclic aldehydes like this compound typically resonates at a chemical shift (δ) of approximately 9.8 ppm. The protons on the cyclohexene (B86901) ring exhibit chemical shifts that are influenced by their proximity to the double bond and the aldehyde group. Protons on carbons adjacent to the sp² hybridized carbons of the cyclohexene ring generally appear in the range of 2.0-2.5 ppm. libretexts.org The olefinic proton on the cyclohexene ring will have a distinct chemical shift due to its direct attachment to a double-bonded carbon.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

Proton Type Predicted Chemical Shift (δ, ppm)
Aldehyde Proton (-CHO) ~9.8
Cyclohexene Ring Protons 2.0 - 2.5

This table is interactive. Click on the data for more details.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically up to 200 ppm, which often allows for the resolution of individual carbon signals. libretexts.orgpressbooks.pub

For this compound, the carbonyl carbon of the aldehyde group is expected to be the most downfield signal, generally appearing in the range of 170-220 ppm due to sp² hybridization and the double bond to oxygen. libretexts.orgpressbooks.pub The sp² hybridized carbons of the cyclohexene double bond will also show downfield shifts. In contrast, the saturated sp³ hybridized carbons of the cyclohexene ring and the methylpentyl side chain will appear at higher field (lower ppm values). studypug.com The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O) 170 - 220
Olefinic Carbons (C=C) 100 - 150
Saturated Ring Carbons 20 - 50
Side Chain Carbons 10 - 40

This table is interactive. Click on the data for more details.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule based on their characteristic vibrational frequencies. mdpi.com

The most prominent feature in the FT-IR spectrum of an aldehyde is the strong absorption band due to the carbonyl (C=O) stretching vibration. spectroscopyonline.com For a cyclic aldehyde like this compound, this peak is typically observed around 1700 cm⁻¹. The exact position of this band can be influenced by factors such as ring strain and conjugation. The intensity of this peak is a key indicator of the presence of a carbonyl group. spectroscopyonline.com

The carbon-carbon double bond (C=C) within the cyclohexene ring of this compound also gives rise to a characteristic absorption in the FT-IR spectrum. This olefinic bond vibration typically appears in the region of 1650 cm⁻¹. The C-H stretching vibrations of the hydrogens attached to the double bond (vinylic C-H) are also observable, usually above 3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
Aldehyde C=O Stretch ~1700
Alkene C=C Stretch ~1650
Vinylic C-H C-H Stretch >3000

This table is interactive. Click on the data for more details.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy, it is possible to deduce the elemental composition. For this compound (C₁₄H₂₄O), HRMS would confirm its molecular weight of 208.34 g/mol . This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Hyphenated Chromatographic Techniques for Purity Assessment and Isomer Analysis

The characterization of complex chemical substances like this compound necessitates advanced analytical methods that can provide both separation and identification of its components. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are exceptionally well-suited for this purpose. nih.gov These integrated systems leverage the strengths of both methods; chromatography separates the individual components of a mixture, while spectroscopy provides detailed structural information for identification and quantification. nih.govnih.gov The on-line combination of these technologies allows for both qualitative and quantitative analysis of compounds within a complex matrix, which is crucial for assessing the purity and isomeric composition of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) Coupled with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds. When coupled with a Ultraviolet (UV) detector, HPLC becomes a powerful tool for both quantifying the main component and detecting impurities. The principle relies on the separation of analytes on a chromatographic column followed by the detection of compounds that absorb UV light at a specific wavelength. sepscience.com For aldehydes like this compound, the carbonyl group acts as a chromophore, allowing for UV detection.

The method is highly effective for determining the purity of a sample by comparing the peak area of the main component to the total area of all detected peaks. Furthermore, HPLC can be optimized to separate different isomers, provided they have sufficient differences in their interaction with the stationary phase. scribd.com A typical analysis involves dissolving the this compound sample in a suitable solvent and injecting it into the HPLC system. The separation is commonly achieved using a reversed-phase column, where a polar mobile phase is used.

Research findings indicate that for aldehydes, UV detection is often set at a wavelength where the carbonyl chromophore shows significant absorbance. While specific application notes for this compound are proprietary, analysis of structurally similar aldehydes suggests a wavelength in the range of 220-250 nm is effective. Cross-validation with other methods like high-resolution mass spectrometry can be employed to confirm the molecular formula and enhance confidence in the purity assessment.

Below is a table representing typical parameters for an HPLC-UV analysis of an aldehyde like this compound.

ParameterTypical ValuePurpose
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water GradientElution of compounds with varying polarities.
Flow Rate 1.0 mL/minEnsures optimal separation and peak shape.
Detection UV at 240 nmQuantifies purity based on the absorbance of the aldehyde chromophore.
Injection Volume 10 µLIntroduction of a precise amount of sample into the system.
Column Temperature 30 °CMaintains reproducibility of retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier hyphenated technique for the analysis of volatile and semi-volatile compounds such as this compound. mdpi.com It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. libretexts.org This combination is ideal for both identifying unknown impurities and accurately quantifying the isomers present in a this compound sample. chemimpex.com

For qualitative analysis, as separated components elute from the GC column, they enter the mass spectrometer, where they are ionized. The resulting mass spectrum is a molecular fingerprint, showing the mass-to-charge ratio of the parent ion (which corresponds to the molecular weight) and its various fragments. libretexts.org By comparing these fragmentation patterns to spectral libraries or known standards, the chemical structure of this compound and any related impurities can be confirmed. mdpi.comlibretexts.org This is particularly useful in distinguishing between structural isomers, which may have very similar retention times but unique mass spectra.

For quantitative analysis, the GC-MS operates by measuring the abundance of specific ions related to the target compound. libretexts.org The area under the chromatographic peak is directly proportional to the amount of the compound present. libretexts.org By creating a calibration curve with standards of known concentration, the exact amount of each this compound isomer and other components in a sample can be determined. Commercial grades of this compound are often specified by the percentage of their main isomers, an analysis for which GC-MS is perfectly suited. chemimpex.comdirectpcw.com In some cases, derivatization of the aldehyde group may be performed prior to analysis to enhance thermal stability and improve chromatographic behavior and detection sensitivity. researchgate.netresearchgate.net

The following table shows representative data from a GC-MS analysis of a commercial this compound sample, illustrating its use in quantitative isomer analysis. chemimpex.com

CompoundRetention Time (min)Major m/z FragmentsComposition (%)
This compound Isomer 1 15.2208, 123, 95, 8135.5
This compound Isomer 2 15.8208, 123, 95, 6959.5
Impurity A 14.9194, 109, 812.5
Other Impurities Various-2.5
Total --100.0

Biological Activities and Molecular Mechanisms of Action of Vernaldehyde

Intracellular Signaling Pathway Modulation and Apoptosis Inhibition

Disruption of Mitochondrial Function and Activation of Apoptotic Proteins

Without any research findings on these specific topics related to Vernaldehyde, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested structure and content inclusions. Further research would be required to investigate the potential biological activities of this compound before such an article could be written.

Interdisciplinary Challenges in Reproducing this compound Bioactivity Data

The quest to harness the potential biological activities of this compound has been hampered by a conspicuous lack of reproducibility in research findings. This issue is not unique to this compound but is a persistent challenge in the study of natural and synthetic compounds. The variability in reported data creates a significant hurdle for the scientific community, making it difficult to establish a clear and consistent profile of this compound's bioactivity. These inconsistencies demand a closer, interdisciplinary examination of the methodologies employed in its assessment.

Analysis of Variability in Reported Antimicrobial Efficacy

A critical analysis of the available literature on the antimicrobial properties of this compound reveals a landscape of disparate results. Reports on its efficacy against various microbial strains often present conflicting data, with some studies suggesting potent activity while others indicate weak or no effect. This variability can be attributed to a number of factors that span across different scientific disciplines, from the purity of the compound to the specifics of the microbiological assays used.

The chemical integrity of the this compound sample itself is a primary source of potential discrepancy. Variations in synthetic routes or purification methods can lead to the presence of isomers or impurities that may possess their own biological activities, thereby confounding the results. The inherent volatility and potential for degradation of aldehydes can also impact the actual concentration of the active compound in an assay, leading to underestimation of its potency.

Microbiological testing parameters are another major contributor to the observed variability. The choice of microbial strains, their growth phase, and the inoculum size can all significantly influence the outcome of antimicrobial susceptibility tests. Furthermore, different methodologies, such as broth microdilution versus agar diffusion assays, have inherent differences in sensitivity and are subject to variations in execution that can lead to divergent results. The composition of the growth media, including its pH and nutrient content, can also interact with this compound and alter its antimicrobial activity.

A hypothetical representation of the variability in Minimum Inhibitory Concentration (MIC) values reported for this compound against a panel of microorganisms is presented in the interactive data table below, illustrating the range of conflicting data that researchers may encounter.

Interactive Data Table: Hypothetical Variability in this compound MIC (µg/mL) Reports

Microorganism Study A Study B Study C
Staphylococcus aureus 16 64 >256
Escherichia coli 32 128 128
Pseudomonas aeruginosa >256 256 >256

Methodological Approaches for Resolving Contradictions in Biological Assessments

To address the pervasive issue of data irreproducibility in the study of this compound's bioactivity, a concerted effort towards methodological standardization and interdisciplinary collaboration is imperative. A multi-pronged approach is necessary to untangle the web of conflicting results and to establish a reliable understanding of this compound's biological potential.

Standardization of Chemical and Biological Materials: A crucial first step is to ensure the chemical purity and structural integrity of the this compound being tested. The use of well-characterized, high-purity standards is essential. Detailed reporting of the compound's source, synthesis, purification, and characterization (e.g., via NMR, mass spectrometry, and HPLC) should be a mandatory component of any publication. Similarly, the use of standardized and authenticated microbial strains from recognized culture collections (e.g., ATCC) is critical to ensure consistency across different laboratories.

Harmonization of Antimicrobial Susceptibility Testing Protocols: The adoption of standardized and widely accepted protocols for antimicrobial susceptibility testing, such as those established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), would significantly reduce inter-laboratory variability. Key experimental parameters that must be clearly defined and controlled include:

Inoculum Preparation and Density: The method of inoculum preparation and the final concentration of microorganisms in the assay must be consistent.

Growth Medium: The composition, pH, and any supplements in the growth medium should be standardized.

Incubation Conditions: Temperature, time, and atmospheric conditions (e.g., aerobic, anaerobic) of incubation must be uniform.

Endpoint Determination: Clear and objective criteria for determining the endpoint of the assay (e.g., visual turbidity, spectrophotometric reading) are necessary.

Inter-laboratory and Round-Robin Studies: Conducting inter-laboratory or round-robin studies, where the same this compound sample is tested against the same microbial strains in multiple laboratories using a harmonized protocol, can be an effective way to identify sources of variability and to establish the reproducibility of the bioactivity data.

Orthogonal and Mechanism-Based Assays: Relying on a single type of bioassay is often insufficient. Employing a battery of orthogonal assays that measure different aspects of antimicrobial activity can provide a more comprehensive and robust assessment. For instance, in addition to determining the MIC, assays that investigate the mechanism of action, such as membrane permeabilization assays, DNA binding studies, or enzyme inhibition assays, can offer deeper insights and help to validate initial findings.

By embracing these methodological refinements and fostering a culture of transparency and collaboration, the scientific community can move towards resolving the contradictions in the biological assessment of this compound. This will ultimately pave the way for a more accurate and reliable evaluation of its true therapeutic potential.

Metabolism and Biotransformation Studies of Vernaldehyde in Biological Systems

In Vitro Biotransformation Assays in Aquatic Organisms

In vitro methods, which are experiments conducted outside of a living organism, are valuable tools for evaluating the metabolic fate of substances like Vernaldehyde. These assays, often using components from aquatic organisms, offer a more controlled and less resource-intensive alternative to in vivo studies. thermofisher.com

To investigate the metabolism of this compound in fish, scientists have utilized liver S9 fractions and cryopreserved hepatocytes from rainbow trout. thermofisher.comnih.gov The liver S9 fraction is a supernatant from the centrifugation of liver homogenate, containing both microsomal and cytosolic enzymes, while hepatocytes are the main liver cells responsible for metabolism. oecd.org

In a study involving four fragrance chemicals, including this compound, incubations were performed with both rainbow trout liver S9 fractions and cryopreserved hepatocytes. thermofisher.com The rates of metabolic turnover for this compound were found to be comparable between the two systems. thermofisher.com These in vitro systems are considered promising for efficiently screening chemicals for their potential to bioaccumulate. thermofisher.comnih.gov

Here is an interactive data table summarizing the in vitro systems used for this compound metabolic profiling:

In Vitro Systems for this compound Metabolic Profiling
In Vitro System Organism Key Findings Reference
Liver S9 Fractions Rainbow Trout Demonstrated metabolic turnover of this compound. thermofisher.com
Cryopreserved Hepatocytes Rainbow Trout Showed comparable metabolic turnover rates to S9 fractions. thermofisher.comnih.gov

The enzymatic pathways responsible for the breakdown of this compound have been a key area of investigation. Cytochrome P450 (CYP) enzymes, a superfamily of proteins crucial for the metabolism of a wide range of compounds, have been identified as playing a role. thermofisher.comnih.gov

Experiments conducted with and without the necessary cofactors for CYP enzyme activity in trout liver S9 incubations revealed that the metabolism of this compound is dependent on these enzymes. thermofisher.com This indicates that the initial steps in the biotransformation of this compound in fish are likely mediated by the cytochrome P450 system. The degradation of P450 proteins themselves is a complex process involving pathways like the ubiquitin/26S proteasome-dependent pathway. nih.gov

Metabolite Identification and Characterization in Vivo and In Vitro

Identifying the breakdown products, or metabolites, of this compound is essential for a complete understanding of its biological fate. Both in vitro and in vivo studies have been employed to characterize these metabolites.

Analysis of the metabolites formed during the incubation of this compound with trout liver S9 fractions has shown that the primary biotransformation products are the corresponding alcohols. thermofisher.com This suggests that the aldehyde group in the this compound molecule undergoes reduction. Two distinct metabolites, both identified as alcohol reduction products, were generated in these in vitro experiments. thermofisher.com

Here is an interactive data table detailing the identified metabolites of this compound:

Identified Metabolites of this compound
Parent Compound Metabolic Process Metabolite System Reference
This compound Reduction Alcohol derivatives (2 metabolites) Trout Liver S9 Fractions thermofisher.com

The rate at which a chemical is biotransformed has a direct impact on its potential to bioaccumulate in an organism. researchgate.net Even a modest rate of metabolism can be sufficient to prevent a chemical from being classified as bioaccumulative. thermofisher.com

For this compound, while in silico models predicted a high potential for bioaccumulation, in vivo testing has confirmed that it is significantly less bioaccumulative than these predictions suggest. thermofisher.com This discrepancy is largely attributed to its metabolism within the organism. nih.gov The use of in vitro metabolism data has been shown to greatly improve the accuracy of bioaccumulation predictions. nih.gov

In Vitro-In Vivo Extrapolation (IVIVE) Models for Predictive Metabolism

In Vitro-In Vivo Extrapolation (IVIVE) is a modeling approach that uses in vitro data to predict in vivo outcomes, such as the rate of metabolism and clearance of a chemical from the body. wuxiapptec.com This methodology is becoming increasingly important in chemical risk assessment as it can reduce the need for animal testing. wuxiapptec.com

For fragrances like this compound, IVIVE models are being developed and tested to extrapolate in vitro metabolic rates to whole-fish bioconcentration factors (BCFs). nih.gov While progress has been made, these approaches are still undergoing validation and refinement. thermofisher.com The goal is to create reliable models that can accurately predict the bioaccumulation potential of chemicals based on in vitro data. wuxiapptec.comescholarship.org

Natural Occurrence and Biosynthetic Pathways of Vernaldehyde

Vernaldehyde as a Component of Plant Secondary Metabolism

This compound, a naturally occurring organic compound, is classified within the aldehyde chemical class. ontosight.ai It is considered a plant secondary metabolite, a group of compounds not directly essential for a plant's basic growth and development but crucial for its interactions with the environment. nih.gov These metabolites, including a diverse array of aldehydes, phenolics, terpenoids, and alkaloids, fulfill essential roles in plant defense, signaling, and adaptation to various stresses. mdpi.com

Secondary metabolites are integral to the plant's ability to navigate its ecosystem. nih.gov Aldehydes, in particular, function as key signaling molecules and protective agents. creative-proteomics.com They are part of a complex metabolic network that allows plants to respond to environmental cues, both biotic and abiotic. nih.govmdpi.com this compound is categorized within a group of substances known as terpenes and terpenoids, many of which are primary constituents of plant essential oils. canada.ca

Biosynthetic Origins and Enzymatic Precursors in Plants (e.g., Terpenoid Pathways)

The biosynthesis of this compound is rooted in the complex terpenoid pathways of plants. While specific enzymatic steps within the plant are not extensively detailed in public literature, its structure points to origins from terpene precursors. Industrial synthesis methods often mimic plausible biological routes; for instance, this compound can be synthesized via the acid-catalyzed cyclization of specific terpene precursors or through a Diels-Alder reaction involving myrcene (B1677589) (a common monoterpene) and acrolein. scribd.com

In plants, the production of terpenoids, the precursors to compounds like this compound, originates from two main pathways: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.com These pathways generate the fundamental five-carbon building blocks that are assembled into the vast diversity of terpene structures. mdpi.com

Furthermore, plants produce a wide range of aldehydes through other routes, such as the enzymatic and non-enzymatic breakdown of lipids. nih.govresearchgate.net These lipid-derived aldehydes, while structurally different from terpenoid aldehydes like this compound, are also critical components of plant signaling and defense, particularly in response to wounding or pathogen attack. nih.gov

Contribution of this compound to Plant Essential Oil Composition

This compound is recognized as a component found among the volatile compounds that constitute plant essential oils. canada.cacanada.ca It is valued in the fragrance industry for its distinct aromatic profile, often described as having fresh, green, aldehydic, and citrus notes with a woody undertone. thegoodscentscompany.comindiamart.comgivaudan.com This scent profile allows it to add a unique character to floral and citrus fragrance blends. givaudan.com

While some sources in the fragrance industry have stated that this compound is not found in nature, multiple chemical and regulatory sources classify it as a naturally occurring substance found in various plants. ontosight.aicanada.cathegoodscentscompany.com This discrepancy may arise from its widespread chemical synthesis for commercial use, which is more common than extraction from natural sources. factmr.com this compound is included in regulatory assessments of the "Phenylpropanoids and Aldehydes Group," which primarily consists of components of essential oils extracted from a wide variety of plants. canada.ca

The following table details examples of plants known for producing significant quantities of other aldehydes and terpenoids, which are the classes of compounds that include this compound, in their essential oils.

PlantCommon NameKey Aldehyde/Terpenoid Components
Cymbopogon citratusLemongrassCitral (Geranial, Neral)
Eucalyptus citriodoraLemon EucalyptusCitronellal
Cinnamomum verumCinnamonCinnamaldehyde
Gossypium hirsutumCottonGossypol, Heliocides (Terpenoid Aldehydes) frontiersin.org
Pelargonium graveolensRose GeraniumCitronellol, Geraniol
Citrus sinensisSweet OrangeLimonene
Mentha piperitaPeppermintMenthol, Menthone

Ecological and Physiological Significance of Plant Secondary Metabolites, Including Aldehydes

Plant secondary metabolites are multifunctional molecules that mediate the relationship between a plant and its environment. nih.govpnas.org Far from being simple waste products, these compounds are active participants in a plant's life, contributing to defense, regulation of growth, and adaptation to changing conditions. nih.govmdpi.com Aldehydes represent a significant class of these metabolites, playing diverse and critical roles in plant physiology. creative-proteomics.com They are involved in responses to both living (biotic) and non-living (abiotic) stressors, acting as signaling molecules that can trigger protective measures throughout the plant. creative-proteomics.comnih.gov

A primary function of many plant secondary metabolites, including aldehydes, is defense. Plants produce a variety of volatile aldehydes that can repel or deter herbivores. creative-proteomics.com For instance, the release of certain aldehydes upon tissue damage can signal danger to herbivores, discouraging them from feeding. creative-proteomics.com

In addition to direct deterrence, aldehydes are crucial signaling molecules in defense against pathogens. nih.gov Lipid-derived aldehydes, such as those from the C6 and C9 families, are rapidly produced upon wounding or infection and help trigger broader defense responses. nih.govresearchgate.net Research has shown that treating Arabidopsis plants with (E)-2-hexenal vapor increased their resistance to a necrotrophic fungal pathogen. nih.gov Similarly, cotton plants store potent insecticidal terpenoid aldehydes, including gossypol, in specialized glands on their leaves as a defense against insects. frontiersin.org To cope with the potentially toxic accumulation of aldehydes during stress, plants utilize enzymes like aldehyde dehydrogenases (ALDH) to convert them into less harmful carboxylic acids, highlighting their integral role in the stress-response system. oup.com

The function of plant secondary metabolites is often dynamic and context-dependent. nih.govoup.com A single compound can have multiple roles, acting as a defense chemical in one context and a signaling molecule or growth regulator in another. nih.gov This multifunctionality provides plants with a metabolically efficient way to manage complex ecological interactions. oup.com

Aldehydes exemplify this multifunctionality. Beyond defense, they are involved in responses to a wide range of abiotic stresses, including drought, high salinity, and temperature extremes. nih.govoup.com Under these stressful conditions, aldehydes can accumulate and, at appropriate concentrations, act as internal signals to activate antioxidant responses and upregulate survival-related genes. nih.gov The role of a secondary metabolite can even be reversed based on environmental conditions. For example, certain maize secondary metabolites that typically suppress herbivore growth can enhance it when soil chemistry changes, demonstrating a dynamic link between the plant's internal chemistry, the external environment, and ecological interactions. pnas.org This illustrates that the significance of compounds like aldehydes is not fixed but is part of an integrated metabolic network that is constantly shaped by environmental pressures. nih.gov

Q & A

Q. What are the established synthetic pathways for Vernaldehyde, and how can researchers optimize yield under laboratory conditions?

this compound (Precyclemone B) is synthesized via acid-catalyzed cyclization of specific terpene precursors. Key steps include:

  • Catalyst Selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity .
  • Temperature Control : Reactions typically proceed at 80–100°C, with yields improving under inert atmospheres (N₂/Ar) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates this compound with >95% purity.
    Optimization Strategy : Design a factorial experiment varying catalyst concentration (0.1–1.0 mol%) and reaction time (2–24 hrs). Monitor yield via GC-MS and NMR .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm the aldehyde group (δ ~9.8 ppm) and cyclohexene backbone .
    • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and olefinic bonds (C=C at ~1650 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 240 nm) quantifies purity .
    Best Practice : Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. How does this compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

  • Stability Challenges : this compound degrades via oxidation and photoisomerization.
  • Storage Recommendations :
    • Temperature : –20°C in amber vials to prevent light exposure .
    • Solvent : Dissolve in hexane with 0.01% BHT (antioxidant) to inhibit free-radical reactions .
      Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via TLC .

Advanced Research Questions

Q. How can computational models predict this compound’s reactivity in novel catalytic systems, and what parameters improve accuracy?

  • Methods :
    • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets to simulate transition states .
    • Molecular Dynamics : Model solvent effects (e.g., toluene vs. DCM) on reaction pathways .
  • Validation : Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots) .
    Limitations : Address discrepancies by refining force fields or incorporating entropy corrections .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across interdisciplinary studies?

  • Case Study : Discrepancies in antimicrobial efficacy (MIC ranging 10–100 µg/mL) may arise from:
    • Strain Variability : Test against standardized microbial panels (e.g., ATCC strains) .
    • Assay Conditions : Control pH, temperature, and inoculum size to minimize variability .
  • Meta-Analysis : Apply PRISMA guidelines to systematically evaluate 20+ studies, highlighting confounding variables .

Q. How can this compound’s role in fragrance chemistry be experimentally distinguished from structurally analogous aldehydes (e.g., Lilial, Lyral)?

  • Odor Profiling :
    • GC-Olfactometry : Pair gas chromatography with human panelists to map odor thresholds .
    • Receptor Binding Assays : Use HEK293 cells expressing OR51E2 receptors to quantify activation EC₅₀ values .
      Differentiation : Compare retention indices (RI) and odor descriptors (e.g., "powdery" vs. "floral") in controlled trials .

Q. What experimental designs mitigate ethical and reproducibility challenges in toxicological studies of this compound?

  • In Vitro Alternatives : Replace animal models with 3D skin equivalents (EpiDerm™) for dermal irritation tests .
  • Blinding : Randomize sample preparation and analysis to reduce bias .
    Documentation : Follow ARRIVE guidelines for transparent reporting of methods and statistical power .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.